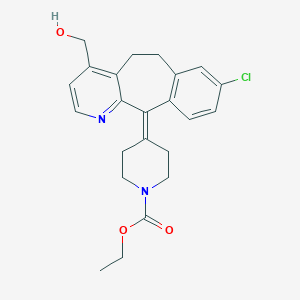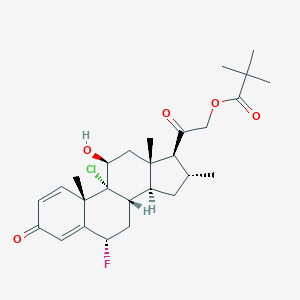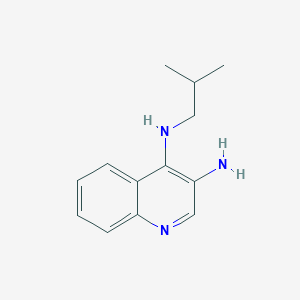
4-羟甲基氯雷他定
描述
4-Hydroxymethyl Loratadine is a derivative of Loratadine, a well-known non-sedating antihistamine used to treat allergies. This compound is identified as a usual impurity in Loratadine syrup formulations and is formed through the substitution of the pyridine moiety of Loratadine . It is characterized by its molecular formula C23H25ClN2O3 and a molecular weight of 412.91 .
科学研究应用
4-Hydroxymethyl Loratadine has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a reference compound for quality control in the production of Loratadine formulations . In biology and medicine, it serves as a model compound for studying the metabolism and degradation of antihistamines. Additionally, it is used in the development of new antihistamine drugs with improved efficacy and safety profiles .
作用机制
Target of Action
4-Hydroxymethyl Loratadine, like its parent compound Loratadine, primarily targets the H1 histamine receptors . These receptors are distributed in endothelial cells, smooth muscle, adrenal medulla, heart, and the central nervous system . They play a crucial role in mediating allergic reactions.
Mode of Action
4-Hydroxymethyl Loratadine acts as a selective inverse agonist for peripheral histamine H1-receptors . When allergies strike, histamine is released and binds to these receptors, causing symptoms of allergic reactions. 4-Hydroxymethyl Loratadine intervenes by blocking this binding, effectively halting the allergic reaction .
Biochemical Pathways
The action of 4-Hydroxymethyl Loratadine affects the histamine-mediated biochemical pathways. Histamine plays an important role in the pathophysiological mechanism of allergic diseases . Upon activation of the H1 receptor, phosphatidase C is activated through G proteins, which promotes the increase in Ca2+ concentration . This leads to increased vasodilation and capillary permeability, leading to plasma exudation, local tissue redness and swelling, and allergic symptoms of bronchial and gastrointestinal smooth muscle contraction .
Pharmacokinetics
Loratadine is rapidly absorbed and achieves peak plasma concentration in 1-2 hours . Its major metabolite achieves peak plasma concentration in 3-4 hours . The ADME properties of 4-Hydroxymethyl Loratadine may be similar, impacting its bioavailability.
Result of Action
The molecular and cellular effects of 4-Hydroxymethyl Loratadine’s action primarily involve the inhibition of histamine-induced allergic responses. By blocking the binding of histamine to H1 receptors, it prevents the cascade of biochemical reactions that lead to allergic symptoms .
Action Environment
The action, efficacy, and stability of 4-Hydroxymethyl Loratadine can be influenced by various environmental factors. For instance, when Loratadine is formulated as a syrup, the formation of 2- and 4-hydroxymethyl derivatives on the pyridine ring has been described, which result from a redox process of the drug with other formulation components . This suggests that the formulation and storage conditions of 4-Hydroxymethyl Loratadine could impact its action and stability.
生化分析
Biochemical Properties
4-Hydroxymethyl Loratadine interacts with various enzymes and proteins in biochemical reactions . It has a molecular formula of C23H25ClN2O3 and an average mass of 412.909 Da .
Cellular Effects
It is known that Loratadine and its derivatives can have significant effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that Loratadine and its derivatives exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies on Loratadine suggest that it undergoes extensive first-pass metabolism to desloratadine
Dosage Effects in Animal Models
Studies on Loratadine have shown a positive association between Loratadine administration and ameliorated survival outcomes in lung cancer patients, exhibiting dose dependency .
Metabolic Pathways
4-Hydroxymethyl Loratadine is involved in various metabolic pathways. Loratadine is extensively metabolized to desloratadine by decarboethoxylation and subsequent oxidation and conjugation with glucuronic acid in vivo
Transport and Distribution
Studies on Loratadine and its derivatives have shown that they are widely distributed in the liver, spleen, thymus, heart, adrenal glands, and pituitary gland .
准备方法
The synthesis of 4-Hydroxymethyl Loratadine involves several steps starting from the parent compound, Loratadine. The process begins with the conversion of Loratadine into its N-oxide form, followed by the formation of a N-methoxypyridinium salt. The cyanide ion then attacks this salt, producing a mixture of nitriles, which are separated by chromatography. The final product, 4-Hydroxymethyl Loratadine, is obtained through further chemical reactions .
In industrial settings, the preparation of 4-Hydroxymethyl Loratadine may involve similar synthetic routes but optimized for large-scale production. This includes the use of specific reagents and conditions to ensure high yield and purity of the final product.
化学反应分析
4-Hydroxymethyl Loratadine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The pyridine moiety of 4-Hydroxymethyl Loratadine can undergo substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like MCPBA (meta-chloroperoxybenzoic acid) and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
相似化合物的比较
4-Hydroxymethyl Loratadine is similar to other derivatives of Loratadine, such as 2-Hydroxymethyl Loratadine. These compounds share a common structural framework but differ in the position of the hydroxymethyl group on the pyridine ring . Compared to its parent compound, Loratadine, 4-Hydroxymethyl Loratadine has a modified chemical structure that may influence its pharmacokinetic and pharmacodynamic properties .
Similar compounds include:
2-Hydroxymethyl Loratadine: Another impurity found in Loratadine formulations.
Desloratadine: An active metabolite of Loratadine with similar antihistamine properties.
Fexofenadine: Another second-generation antihistamine with a different chemical structure but similar therapeutic effects.
4-Hydroxymethyl Loratadine stands out due to its specific formation as an impurity in Loratadine formulations and its unique chemical properties that make it a valuable compound for research and development.
属性
IUPAC Name |
ethyl 4-[13-chloro-7-(hydroxymethyl)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-2-ylidene]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2O3/c1-2-29-23(28)26-11-8-15(9-12-26)21-19-6-4-18(24)13-16(19)3-5-20-17(14-27)7-10-25-22(20)21/h4,6-7,10,13,27H,2-3,5,8-9,11-12,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKYTUFUNAGTDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(=C2C3=C(CCC4=C(C=CN=C42)CO)C=C(C=C3)Cl)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70400098 | |
| Record name | 4-Hydroxymethyl Loratadine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
609806-40-8 | |
| Record name | Ethyl 4-[8-chloro-5,6-dihydro-4-(hydroxymethyl)-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=609806-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxymethyl loratadine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0609806408 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxymethyl Loratadine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-HYDROXYMETHYL LORATADINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2PK8Q54XB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-(3-Chloropropyl)-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B194662.png)



![(1S)-4,5-Dimethoxy-1-[(methylamino)methyl]benzocyclobutane hydrochloride](/img/structure/B194675.png)






